6-Hydroxydihydrotheaspirane

描述

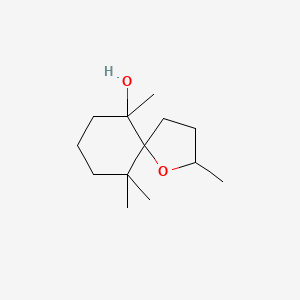

Structure

3D Structure

属性

CAS 编号 |

53398-90-6 |

|---|---|

分子式 |

C13H24O2 |

分子量 |

212.33 g/mol |

IUPAC 名称 |

2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol |

InChI |

InChI=1S/C13H24O2/c1-10-6-9-13(15-10)11(2,3)7-5-8-12(13,4)14/h10,14H,5-9H2,1-4H3 |

InChI 键 |

LJOISVFAMDWVFA-UHFFFAOYSA-N |

SMILES |

CC1CCC2(O1)C(CCCC2(C)O)(C)C |

规范 SMILES |

CC1CCC2(O1)C(CCCC2(C)O)(C)C |

密度 |

1.006-1.010 |

其他CAS编号 |

57967-68-7 57967-70-1 53398-90-6 |

物理描述 |

Colourless to yellow liquid; Camphoraceous woody green aroma |

溶解度 |

Soluble in fats; insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Structural Isomerism and Stereochemical Investigations of 6 Hydroxydihydrotheaspirane

Elucidation of Isomeric Forms (e.g., cis and trans configurations)

6-Hydroxydihydrotheaspirane, a significant compound in the flavor and fragrance industry, exists as a mixture of stereoisomers. thegoodscentscompany.comsigmaaldrich.com The primary isomeric forms are the cis and trans configurations, which arise from the relative orientation of substituents on the spirocyclic ring system. thegoodscentscompany.com Commercial preparations of this compound typically contain a mixture of these isomers. For instance, one common specification indicates a composition of 46-53% trans isomer and 44-51% cis isomer. thegoodscentscompany.com

The CAS numbers associated with these forms are 65620-50-0 for the isomer mixture, with the cis isomer specifically identified by CAS number 57967-68-7 and the trans isomer by 65620-50-0 (note the overlap with the mixture). thegoodscentscompany.com This spiro-ether possesses two stereogenic centers at C2 and C6, and another at C5, leading to the possibility of several stereoisomers. The relationship between the C2 methyl group and the C6 hydroxyl group determines the cis and trans designation.

Spectroscopic Approaches for Isomer Differentiation

The differentiation and characterization of the isomers of this compound heavily rely on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the specific stereochemistry of the cis and trans isomers. nih.govgoogleapis.comguidechem.com The spatial arrangement of the methyl and hydroxyl groups relative to the rest of the molecule results in distinct chemical shifts and coupling constants in their respective NMR spectra.

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is another vital analytical method. nih.govfao.orgresearchgate.net The mass spectra of the isomers, while potentially similar in fragmentation patterns, can show differences in the relative intensities of fragment ions, aiding in their identification and quantification within a mixture. The National Institute of Standards and Technology (NIST) database includes mass spectral data for this compound, which serves as a reference for its identification. nih.gov

Infrared (IR) spectroscopy can also be employed to identify the functional groups present, such as the hydroxyl (-OH) and ether (C-O-C) groups, which are characteristic of the this compound structure. fao.org

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Type | Key Observations | Reference |

| NMR | ¹H NMR, ¹³C NMR | Provides detailed structural information to differentiate between cis and trans isomers based on chemical shifts and coupling constants. | nih.govguidechem.com |

| MS | GC-MS | Used for separation and identification of isomers, with characteristic fragmentation patterns. The top peak in the mass spectrum is observed at m/z 85. | nih.govfao.org |

| IR | Infrared Spectroscopy | Confirms the presence of hydroxyl and ether functional groups. | fao.org |

Chiral Resolution Methodologies for Stereoisomers

Given that this compound possesses multiple chiral centers, it can exist as different enantiomers and diastereomers. epo.org The separation of these stereoisomers, known as chiral resolution, is essential for studying the specific biological and sensory properties of each individual isomer.

One common approach for chiral resolution is the use of chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase. sigmaaldrich.com This technique allows for the direct separation of enantiomers.

Another methodology involves the conversion of the enantiomeric mixture into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques. Following separation, the chiral auxiliary can be removed to yield the pure enantiomers.

The synthesis of enantiomerically pure forms of this compound can also be achieved through stereoselective synthesis, where the desired stereochemistry is controlled throughout the reaction sequence. sigmaaldrich.com

Natural Occurrence and Distribution of 6 Hydroxydihydrotheaspirane

Botanical Sources and Plant Species Accumulation

6-Hydroxydihydrotheaspirane has been identified as a naturally occurring volatile compound in a select number of plant species, contributing to their characteristic aromas. Its presence is most notably documented in certain varieties of tea and has been alluded to in various fruit matrices.

Occurrence in Tea Varieties (e.g., Black Tea)

The most definitive evidence for the natural occurrence of this compound is in black tea (Camellia sinensis). It is recognized as one of the many volatile compounds that contribute to the characteristic camphoraceous and woody aroma of black tea. The formation of such aroma compounds in tea is a complex process, heavily influenced by the manufacturing stages, particularly the oxidation (often referred to as fermentation) that black tea undergoes. This process facilitates the transformation of precursors in the fresh tea leaves into a diverse array of volatile substances, including theaspiranes. While present in black tea, the specific concentrations can vary significantly among different cultivars and processing techniques.

| Botanical Source | Compound Class | Notable Aroma Contribution |

| Black Tea (Camellia sinensis) | Theaspirane (B1216395) | Camphoraceous, Woody |

Presence in Fruit Matrices (e.g., Grape, Raspberry, Vitex doniana)

The presence of this compound in various fruit matrices is less conclusively documented in readily available scientific literature compared to its established occurrence in black tea. While extensive research has been conducted on the volatile aroma compounds of fruits like grape (Vitis vinifera), raspberry (Rubus idaeus), and the fruit of the African black plum, Vitex doniana, the explicit identification of this compound is not consistently reported in comprehensive analyses.

Studies on the flavor and aroma of different grape varieties have identified a multitude of compounds, including monoterpenes, C13-norisoprenoids, alcohols, and esters, which contribute to their diverse flavor profiles ranging from muscat to neutral. oup.com Similarly, the characteristic aroma of raspberry is attributed to a complex mixture of nearly 300 volatile compounds, with raspberry ketone being a key component. nih.gov Research on Vitex doniana fruit has also revealed a rich profile of volatile compounds, predominantly terpenes, carboxylic acids, and ketones. d-nb.infosciepub.comsciepub.com

However, the direct mention of this compound in the volatile profiles of these fruits in many studies is absent. It is plausible that it exists in trace amounts or that its identification is dependent on the specific analytical methods employed. The table below summarizes the major classes of volatile compounds identified in these fruits, noting the current ambiguity regarding the presence of this compound.

| Fruit Matrix | Major Volatile Compound Classes Identified | Explicit Mention of this compound in Available Literature |

| Grape (Vitis vinifera) | Monoterpenes, C13-norisoprenoids, Alcohols, Esters | Not consistently reported |

| Raspberry (Rubus idaeus) | Ketones (e.g., Raspberry Ketone), Terpenes, Aldehydes, Esters, Alcohols | Not consistently reported |

| Vitex doniana (African Black Plum) | Terpenes, Carboxylic Acids, Ketones, Alcohols, Esters | Not consistently reported |

Biological Matrix Specificity and Distribution Patterns

Within the tea plant (Camellia sinensis), the distribution of terpenoids, the broader class of compounds to which this compound belongs, is not uniform. Research has shown that the concentration and composition of terpenoids can differ significantly between various parts of the plant, most notably the leaves and flowers.

Studies have indicated that the total terpenoid content can be up to five times higher in tea flowers compared to the leaves. sciensage.info While monoterpenoids like linalool (B1675412) and its oxides are abundant in both leaves and flowers, certain sesquiterpenoids are found in higher concentrations in the flowers. researchgate.net For instance, α-farnesene is a dominant sesquiterpene in tea flowers, whereas nerolidol (B1678203) is more abundant in the leaves. researchgate.net This differential distribution suggests that the biosynthetic pathways leading to these compounds are regulated in a tissue-specific manner. Given that this compound is a degradation product of carotenoids, which are themselves terpenoids, its precursors are likely present in both the leaves and flowers, though the precise distribution of the final compound requires more specific investigation. The majority of the volatile compounds that contribute to the final aroma of tea are generated during processing from precursors present in the fresh leaves.

Factors Influencing Natural Abundance

The natural abundance of this compound, like other secondary metabolites in plants, is influenced by a combination of genetic and environmental factors, as well as post-harvest processing.

Genetic Factors: The specific cultivar of the plant plays a crucial role. Different tea varieties, for example, have inherently different chemical compositions, which affects the final aroma profile of the processed tea. primescholars.com This genetic predisposition determines the baseline levels of precursors available for the formation of aroma compounds.

Environmental Factors:

Harvest Season: The time of year the tea leaves are harvested significantly impacts their chemical makeup and, consequently, the aroma of the final product. nih.gov Variations in temperature, sunlight, and rainfall throughout the year can alter the concentration of volatile compounds.

Climatic Conditions: Factors such as light intensity, temperature, and water availability have a profound effect on the biosynthesis of secondary metabolites in plants. mdpi.com For instance, drought stress has been shown to influence the formation of unique aromatic compounds in tea leaves. frontiersin.org

Processing Methods:

Oxidation (Fermentation): For black tea, the oxidation process is paramount in the development of its characteristic flavor and aroma. This step facilitates the enzymatic breakdown of carotenoids and other precursors into volatile compounds like theaspiranes. The degree of oxidation directly influences the final concentration of these aroma molecules.

Withering and Rolling: These initial steps in tea processing disrupt the cell structure of the leaves, allowing enzymes to mix with their substrates and initiating the chemical reactions that lead to the formation of aroma compounds.

The interplay of these factors creates the complex and varied aroma profiles observed in natural products containing this compound.

Biosynthetic Pathways and Precursors of 6 Hydroxydihydrotheaspirane

Proposed Norisoprenoid Biosynthetic Routes

The biosynthesis of 6-hydroxydihydrotheaspirane is intrinsically linked to the broader pathway of norisoprenoid formation, which are derived from the oxidative cleavage of carotenoids. These C40 tetraterpenoid pigments undergo enzymatic degradation to yield a variety of smaller molecules, including the C13-norisoprenoids.

Carotenoids, such as β-carotene, lutein, and neoxanthin, serve as the primary precursors for the biosynthesis of C13-norisoprenoids. The initial and rate-limiting step in this process is the enzymatic cleavage of the carotenoid backbone. This reaction is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govresearchgate.net The action of CCDs on various carotenoid substrates leads to the formation of a range of apocarotenoids, which are the direct precursors to norisoprenoids.

In the context of grapevines (Vitis vinifera), which are known to produce this compound, several CCD enzymes have been identified and characterized. Notably, VvCCD1, VvCCD4a, and VvCCD4b have been shown to be active in cleaving carotenoids to produce C13-norisoprenoid compounds. nih.govfrontiersin.orgnih.gov The expression of these genes is often correlated with the accumulation of norisoprenoids during fruit ripening. nih.gov

Following the initial cleavage of carotenoids, a pool of C13-norisoprenoid precursors is generated. One such proposed precursor for this compound is 4-hydroxy-7,8-dihydro-β-ionol. The structural similarity between this compound and this compound suggests a plausible biosynthetic relationship. It is hypothesized that 4-hydroxy-7,8-dihydro-β-ionol undergoes further enzymatic modification, specifically hydroxylation, to yield this compound. While the direct enzymatic conversion has yet to be definitively demonstrated in vitro, the presence of related C13-norisoprenoid alcohols and ketones in plants supports this proposed pathway.

Enzymatic Mechanisms in this compound Formation

The transformation of C13-norisoprenoid precursors into this compound involves specific enzymatic reactions, primarily oxidation and hydroxylation.

While not the direct precursor to this compound, the related compound theaspirane (B1216395) can undergo biocatalytic allylic oxidation. This type of reaction, often catalyzed by cytochrome P450 monooxygenases, introduces an oxygen atom at an allylic position of a molecule. While research has focused on the oxidation of theaspirane to theaspirone, a similar hydroxylation mechanism is proposed for the formation of this compound from a dihydrotheaspirane or a related precursor.

The hydroxylation step in the biosynthesis of this compound is thought to be catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.net These enzymes are a large and diverse group of heme-containing proteins that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds in plants. nih.govmdpi.com P450s are known to catalyze a variety of reactions, including hydroxylation, epoxidation, and dealkylation. researchgate.netnih.govmdpi.com

In the context of norisoprenoid biosynthesis, P450s are responsible for the modification of the initial C13-apocarotenoid products generated by CCDs. While a specific P450 enzyme responsible for the synthesis of this compound has not yet been definitively identified, the genome of Vitis vinifera contains a large number of P450 genes, some of which are likely involved in norisoprenoid metabolism. mdpi.com Theoretical studies have explored the hydroxylation of related monoterpenes by P450s, providing a model for the potential mechanism of this compound formation. mdpi.com

Table 1: Key Enzyme Families in this compound Biosynthesis

| Enzyme Family | Role in Biosynthesis | Specific Examples in Vitis vinifera |

| Carotenoid Cleavage Dioxygenases (CCDs) | Initial cleavage of carotenoids to produce C13-norisoprenoid precursors. | VvCCD1, VvCCD4a, VvCCD4b |

| Cytochrome P450 Monooxygenases (P450s) | Proposed to catalyze the hydroxylation of C13-norisoprenoid precursors to form this compound. | Specific enzymes not yet identified, but numerous P450 genes are present in the grape genome. |

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is regulated at the genetic level through the controlled expression of the genes encoding the key biosynthetic enzymes. The expression of these genes is influenced by various developmental and environmental cues.

Research in grapes has begun to uncover the transcriptional regulation of the norisoprenoid biosynthetic pathway. The expression of VvCCD genes, which initiate the pathway, is known to be regulated by transcription factors. For instance, the MADS-box transcription factor VvMADS4 has been identified as a negative regulator of VvCCD4b expression in grapes. nih.govfrontiersin.orgnih.gov Conversely, the expression of some CCD genes can be induced by hormones such as abscisic acid. nih.gov

More recently, the transcription factor VvWRKY70 has been characterized as a repressor of both norisoprenoid and flavonol biosynthesis in grape berries. This finding points to a complex regulatory network that coordinates the production of different secondary metabolites. The identification of such regulatory factors is a crucial step towards understanding how the accumulation of flavor and aroma compounds like this compound is controlled in plants.

Further research is needed to fully elucidate the specific transcription factors that positively and negatively regulate the genes encoding the enzymes directly involved in the later steps of this compound formation, including the putative cytochrome P450 hydroxylase.

Comparative Biosynthesis Across Organisms

The biosynthesis of this compound, a C13-norisoprenoid, is fundamentally linked to the degradation of carotenoids, a process observed across different biological kingdoms, including plants and fungi. While a complete, step-by-step comparative analysis of the biosynthetic pathway in various organisms is not fully elucidated, a comparison can be drawn based on the known enzymatic capabilities of these organisms, particularly concerning carotenoid cleavage and subsequent oxidative modifications.

The initial and critical step in the formation of the C13-norisoprenoid backbone is the oxidative cleavage of C40 carotenoids. This reaction is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov CCDs are found in plants, algae, fungi, and bacteria, indicating a conserved evolutionary mechanism for the production of apocarotenoids. nih.gov These enzymes cleave carotenoid molecules at specific double bonds to generate a variety of smaller molecules, including the C13 precursors of theaspiranes.

In plants, the role of CCDs in producing flavor and aroma compounds, including C13-norisoprenoids in grapes (Vitis vinifera), is well-documented. researchgate.netmdpi.com Plant CCDs, such as VvCCD1 in grapes, exhibit specificity for certain carotenoid substrates, leading to the formation of particular norisoprenoid precursors. mdpi.com Following the initial cleavage, the resulting C13 intermediates undergo a series of enzymatic modifications, including cyclization and reduction, to form dihydrotheaspirane. The final hydroxylation at the C-6 position to yield this compound is likely catalyzed by a cytochrome P450 monooxygenase (P450). nih.govnih.gov Plants possess a vast and diverse array of P450 enzymes that are integral to the biosynthesis of a wide range of secondary metabolites, performing highly specific hydroxylation reactions. nih.gov

Fungi also possess the enzymatic machinery necessary for the biosynthesis of this compound. Similar to plants, fungi produce carotenoids and possess CCD enzymes capable of their cleavage. nih.gov The subsequent biotransformation of C13-norisoprenoid precursors is a notable capability of fungi. Fungal P450 enzymes are well-known for their capacity to hydroxylate a wide variety of substrates with high regio- and stereoselectivity. nih.gov

A significant body of research has demonstrated the ability of various fungal species to biotransform theaspirane into hydroxylated derivatives. A study involving eleven fungal species showed that many were capable of oxidizing theaspirane, primarily yielding hydroxy- and keto-derivatives. mdpi.comnih.gov This provides direct evidence for the fungal capacity to perform the final hydroxylation step in the biosynthesis of this compound.

The table below summarizes the findings from a biotransformation study of theaspirane by selected fungal species, highlighting their efficiency in producing oxidized products.

While both plants and fungi utilize a fundamentally similar biosynthetic strategy involving CCDs and P450s, the specific enzymes and their catalytic efficiencies can differ. The substrate specificity of CCDs in a particular plant or fungus will determine the initial pool of C13-norisoprenoid precursors. Subsequently, the specific P450 enzymes present will dictate the final structure of the hydroxylated product.

The following table lists the chemical compounds mentioned in this article.

Chemical Synthesis and Derivatization of 6 Hydroxydihydrotheaspirane

Total Synthesis Methodologies

The total synthesis of 6-hydroxydihydrotheaspirane typically originates from ionone-related precursors. The core of the synthesis involves the formation of the characteristic 1-oxaspiro[4.5]decane ring system.

Stereoselective synthesis is critical as the stereochemistry of this compound significantly influences its olfactory properties. While direct stereoselective total syntheses for this specific compound are not extensively detailed in the literature, pathways can be inferred from the synthesis of the closely related, non-hydroxylated compound, theaspirane (B1216395).

A common strategy begins with a hydroxylated derivative of β-ionone. The key steps involve:

Selective Reduction: The keto group of the side chain in a precursor like 4-hydroxy-β-ionone is selectively reduced to a secondary alcohol. This step creates a chiral center, and stereocontrol can be achieved using chiral reducing agents.

Acid-Catalyzed Spirocyclization: The resulting hydroxy-dihydro-ionol derivative undergoes an intramolecular cyclization reaction, typically catalyzed by a Brønsted or Lewis acid. This reaction forms the spiroether linkage. The stereochemical outcome of the cyclization is influenced by the stereochemistry of the alcohol precursor and the reaction conditions, which can favor the formation of either the cis or trans diastereomer relative to the substituents on the cyclohexane ring.

For instance, a pathway analogous to the synthesis of (2R,5S)-theaspirane could be envisioned. nsf.gov This would start from a stereochemically pure hydroxylated dihydro-β-ionone precursor, which upon acid-catalyzed cyclization, would yield a specific stereoisomer of this compound.

Optimizing the yield and purity in the synthesis of spiroethers like this compound is essential for practical applications. The critical spirocyclization step is often the primary target for optimization.

Key parameters that influence the yield and selectivity of acid-catalyzed spiroetherification include:

Catalyst Choice: The strength and type of acid catalyst can significantly affect the reaction rate and the formation of byproducts. Milder acids may require higher temperatures or longer reaction times but can minimize degradation.

Solvent: The choice of solvent can influence the stability of carbocation intermediates and the solubility of reactants, thereby affecting the reaction pathway and yield.

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of undesired side products from rearrangement or elimination reactions. nih.govbeilstein-journals.org

Reactant Purity: The purity of the starting materials, particularly the precursor alcohol, is crucial as impurities can interfere with the cyclization process.

General laboratory practices, such as ensuring anhydrous conditions, using purified reagents, and carefully monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC), are fundamental to maximizing yields. thegoodscentscompany.com

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic methods combine the precision of biocatalysts with the efficiency of chemical synthesis, offering a powerful route to complex molecules like this compound. These strategies are particularly valuable for introducing chirality and specific functional groups under mild conditions.

A key step in synthesizing this compound is the introduction of a hydroxyl group onto the ionone (B8125255) ring. Biocatalysis offers a highly regio- and stereoselective method for this transformation. Cytochrome P450 monooxygenases, found in various microorganisms, are particularly effective for this purpose.

Fungal biotransformation has been successfully employed for the hydroxylation of ionones. For example, strains of Aspergillus niger can convert β-ionone into various hydroxylated derivatives, which are direct precursors for this compound. dss.go.th Similarly, numerous Streptomyces strains have been screened and found to hydroxylate α-ionone with high regioselectivity to produce 3-hydroxy-α-ionone, another key intermediate. thegoodscentscompany.com

| Microorganism/Enzyme | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Aspergillus niger | β-Ionone | 4-Hydroxy-β-ionone, 2-Hydroxy-β-ionone | dss.go.th |

| Streptomyces fradiae | α-Ionone | 3-Hydroxy-α-ionone | thegoodscentscompany.com |

| Streptomyces arenae | α-Ionone | 3-Hydroxy-α-ionone | thegoodscentscompany.com |

| Recombinant E. coli (expressing P450) | α-Ionone / β-Ionone | Mono-hydroxylated derivatives | researchgate.net |

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic intermediates, enabling the synthesis of enantiomerically pure compounds. In the context of this compound synthesis, lipases can be used to resolve racemic alcohol precursors.

This is typically achieved through enantioselective acylation, where the enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. A notable example is the resolution of diastereomerically pure racemic 3,6-dihydroxy-α-ionone isomers. A lipase-mediated acetylation selectively acts on the 3-hydroxy group of one enantiomer, allowing for the separation of the enantiopure diol and the corresponding 3-acetoxy-6-hydroxy derivative. osaka-u.ac.jp This method provides access to chiral building blocks that can be cyclized to form specific stereoisomers of hydroxylated theaspirane derivatives.

| Enzyme | Substrate | Transformation | Result | Reference |

|---|---|---|---|---|

| Lipase (unspecified) | (±)-3,6-dihydroxy-α-ionone | Enantio- and regioselective acetylation | Separation of enantiomerically enriched 3-acetoxy-6-hydroxy-α-ionone and the corresponding diol | osaka-u.ac.jp |

| Pseudomonas cepacia Lipase | (±)-Alcohol precursor | Kinetic Resolution (Hydrolysis) | (S)-Alcohol obtained with 96:4 enantiomeric ratio | mdpi.com |

| Candida rugosa Lipase | (±)-Hydroxyphosphonate | Kinetic Resolution (Hydrolysis) | (R)-Hydroxyphosphonate with >98% enantiomeric excess | nih.gov |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies, particularly to understand how molecular structure correlates with odor perception. perfumerflavorist.comresearchgate.net While specific SAR studies on this compound are not widely published, research on related spiroethers and theaspirane derivatives provides insight into logical synthetic modifications.

Key modifications for SAR studies would include:

Modification of the Hydroxyl Group: The position and stereochemistry of the hydroxyl group can be altered. Analogues could be synthesized where the hydroxyl group is at a different position on the cyclohexane ring or is converted to an ether or ester.

Alteration of the Spiroether Core: Seco-derivatives, where the spirocyclic ring is opened, can be synthesized to evaluate the importance of the rigid spiro structure for the characteristic odor. researchgate.net

Variation of Substituents: The methyl groups on the cyclohexane ring can be removed or replaced with other alkyl groups to probe the steric requirements for receptor binding.

The synthesis of these analogues would follow established organic chemistry methodologies, such as alkylation, esterification, and ring-opening reactions, applied to key intermediates in the synthetic pathway of the parent compound. Subsequent olfactory evaluation of these derivatives would help to map the "osmophore" of this compound, identifying the key structural features responsible for its characteristic woody, herbal, and camphoraceous aroma. thegoodscentscompany.com

Development of Novel Synthetic Precursors

The pursuit of more efficient and versatile synthetic routes to this compound has led to the investigation of a range of precursor molecules. These efforts are largely centered on modifying existing precursors or developing entirely new molecular starting points.

A significant body of work has explored the use of various ionone derivatives as foundational precursors. Ionones, which can be sourced from the degradation of carotenoids such as β-carotene, provide a convenient C13 backbone that is structurally similar to the target molecule. The classical approach involves the cyclization of an appropriate ionone derivative to form the characteristic spiroether structure of theaspirane, which can then be hydroxylated to yield this compound.

Key precursors in this category include β-ionone and dihydro-β-ionone. The synthetic strategies often involve epoxidation of the cyclohexene ring of the ionone precursor, followed by acid-catalyzed intramolecular cyclization. The regioselectivity of this cyclization is a critical factor influencing the yield of the desired spiroether.

Recent innovations have focused on the stereoselective synthesis of this compound isomers. This has been approached through the use of chiral precursors or through the application of stereoselective catalysts. For instance, the enzymatic resolution of racemic ionone derivatives has been employed to obtain enantiomerically pure starting materials, leading to the synthesis of specific stereoisomers of this compound.

Furthermore, biocatalytic approaches are emerging as a promising avenue for the synthesis of this compound and its precursors. The use of whole-cell biotransformations or isolated enzymes can offer high selectivity under mild reaction conditions, potentially reducing the environmental impact of the synthetic process.

Beyond the traditional ionone-based routes, research is ongoing to identify and develop non-ionone precursors. These efforts aim to circumvent the potential limitations associated with the availability and cost of ionones. While still in the exploratory stages, these novel approaches could open up new synthetic landscapes for this compound and its analogs.

The table below summarizes some of the key synthetic precursors that have been investigated for the synthesis of this compound and related theaspirane structures.

| Precursor Name | Chemical Class | Synthetic Approach | Key Research Findings |

| β-Ionone | Ionone | Acid-catalyzed cyclization | A foundational precursor, though control of stereoselectivity can be challenging. |

| Dihydro-β-ionone | Ionone | Similar to β-ionone, often used for saturated theaspirane derivatives. | Provides a direct route to the dihydrotheaspirane backbone. |

| (R/S)-α-Ionone | Ionone | Chiral resolution followed by cyclization | Enables the synthesis of specific stereoisomers of theaspirane derivatives. |

| β-Carotene | Carotenoid | Oxidative degradation to yield ionone precursors | A natural source for the C13 backbone, but requires multiple synthetic steps. |

Metabolic Fates and Biotransformation of 6 Hydroxydihydrotheaspirane

General Metabolic Pathways in Biological Systems

In biological systems, foreign compounds (xenobiotics) like 6-hydroxydihydrotheaspirane undergo a two-phase metabolic process to facilitate their elimination from the body. mhmedical.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and promote excretion. mhmedical.commsdmanuals.com

Oxidative Metabolism of Hydroxyl and Alkyl Groups

The initial phase of metabolism for this compound likely involves oxidative reactions targeting its hydroxyl and alkyl groups. libretexts.org This process, a common fate for many xenobiotics, is primarily carried out by the cytochrome P450 (CYP450) enzyme system located in the liver. mhmedical.commsdmanuals.com These enzymes can catalyze a variety of oxidative reactions, including:

Hydroxylation: The addition of a hydroxyl (-OH) group to the alkyl portions of the molecule.

Oxidation of the existing hydroxyl group: The tertiary alcohol group of this compound could potentially be further oxidized.

Dealkylation: The removal of methyl groups.

These oxidative steps result in metabolites with increased polarity, preparing them for the subsequent conjugation reactions of Phase II metabolism. libretexts.org

Conjugation Reactions (e.g., Glucuronidation)

Following oxidative metabolism, this compound and its Phase I metabolites undergo conjugation reactions, with glucuronidation being one of the most significant pathways. msdmanuals.comlibretexts.org This reaction involves the attachment of glucuronic acid, a sugar derivative, to the hydroxyl groups of the parent compound or its metabolites. libretexts.orgnih.gov

The enzyme responsible for this process is UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid from the co-factor UDP-glucuronic acid (UDPGA) to the xenobiotic. nih.govnumberanalytics.com The resulting glucuronide conjugates are significantly more water-soluble and are readily eliminated from the body, primarily through urine and bile. msdmanuals.comnih.gov

| Metabolic Phase | Reaction Type | Key Enzymes | General Outcome |

| Phase I | Oxidation (Hydroxylation, Dealkylation) | Cytochrome P450 (CYP450) | Introduction/exposure of functional groups, increased polarity |

| Phase II | Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | Increased water solubility, facilitation of excretion |

Degradation Mechanisms in Environmental Contexts

The environmental fate of this compound is an area where specific data is largely unavailable. lookchem.com However, general principles of environmental degradation suggest that it would be subject to both biotic and abiotic processes. These can include:

Biodegradation: Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their breakdown. internationalscholarsjournals.complantwithpurpose.org

Photodegradation: Sunlight can induce chemical reactions that break down organic molecules.

Hydrolysis: The chemical breakdown of the compound due to reaction with water.

Factors such as soil type, water pH, temperature, and the presence of specific microbial populations would influence the rate and extent of its degradation in the environment. internationalscholarsjournals.com

Identification of Microbial and Enzymatic Biotransformation Products

The use of microorganisms and isolated enzymes for biotransformation offers a powerful tool for producing novel compounds and understanding metabolic pathways. nih.govmedcraveonline.com This process, known as biotransformation, can lead to the formation of various products from a starting substrate like this compound. inflibnet.ac.in

Microbial biotransformation can result in a variety of chemical modifications, including oxidation, reduction, hydrolysis, and the formation of new carbon bonds. medcraveonline.com The specific products formed depend on the microorganism or enzyme used and the reaction conditions. For instance, different fungal or bacterial strains could hydroxylate or dehydrogenate this compound at various positions, leading to a range of structurally related compounds. researchgate.net

The identification of these biotransformation products typically involves advanced analytical techniques such as:

Chromatography: To separate the different compounds in the reaction mixture.

Mass Spectrometry (MS): To determine the molecular weight and structural features of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure of the products.

Analytical Methodologies for 6 Hydroxydihydrotheaspirane Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for isolating 6-hydroxydihydrotheaspirane from other components in a sample, which is a critical step before identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netgoogleapis.comcdc.gov In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. sigmaaldrich.com As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. researchgate.netsigmaaldrich.com

The identification of this compound is typically achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a reference library such as the NIST Mass Spectrometry Data Center. nih.gov GC-MS has been successfully employed for the identification and quantification of this compound in various samples, including food and flavorings. researchgate.netgoogleapis.com The technique offers high sensitivity and selectivity, making it suitable for detecting trace levels of the compound. cdc.govcdc.gov For complex matrices, sample preparation steps such as extraction are often necessary prior to GC-MS analysis. researchgate.netmdpi.com

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen sigmaaldrich.com |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp. 50 °C, ramped to 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Liquid chromatography (LC) provides an alternative separation technique, particularly for compounds that are not sufficiently volatile or are thermally labile. cdc.gov In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. bioxpedia.com Separation is achieved based on the differential partitioning of the analytes between the two phases. bioxpedia.com

High-performance liquid chromatography (HPLC) is a common LC technique used for the analysis of various organic compounds. cdc.gov When coupled with a mass spectrometer (LC-MS), it becomes a highly sensitive and selective method for both qualitative and quantitative analysis. cdc.govbioxpedia.comnih.gov For this compound, LC-MS can be particularly useful for analyzing its presence in complex liquid samples or for studying its metabolites. nih.gov The choice of mobile phase, column, and detector (e.g., UV, MS) is crucial for optimizing the separation and detection of the target analyte. bioxpedia.commdpi.com LC coupled with tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and sensitivity by monitoring specific fragmentation transitions of the parent ion. bioxpedia.comnih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net It is based on the magnetic properties of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton. nih.govguidechem.com

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment. nih.govguidechem.com

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~78 |

| C3 | ~1.6-1.8 | ~38 |

| C4 | ~1.4-1.6 | ~20 |

| C5 | ~1.5-1.7 | ~42 |

| C6 | - | ~72 |

| C7 | ~1.3-1.5 | ~40 |

| C8 | ~1.2-1.4 | ~24 |

| C9 | ~3.8-4.0 | ~65 |

| C10 | - | ~33 |

| C11 (CH₃) | ~1.1 | ~28 |

| C12 (CH₃) | ~0.9 | ~23 |

| C13 (CH₃) | ~1.2 | ~29 |

| C14 (CH₃) | ~1.15 | ~25 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, which has a molecular formula of C₁₃H₂₄O₂, the expected monoisotopic mass is approximately 212.1776 g/mol . nih.govchemspider.com The mass spectrum will show a molecular ion peak corresponding to this mass, along with other fragment ions that can help to confirm the structure. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. americanpharmaceuticalreview.comvscht.cz The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. nih.gov A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear in the 3000-2850 cm⁻¹ region. libretexts.org The C-O stretching vibration of the ether and alcohol groups will be observed in the fingerprint region, typically between 1260-1000 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. mt.comijnrd.org Saturated compounds like this compound, which lack extensive conjugation or chromophores, are generally expected to have weak or no absorption in the standard UV-Vis range (200-800 nm). ijprajournal.com Therefore, UV-Vis spectroscopy is less informative for the structural elucidation of this specific compound compared to NMR, MS, and IR spectroscopy. ijprajournal.comuu.nl

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | ~3400-3200 (broad) libretexts.org |

| C-H (Alkyl) | Stretching | ~3000-2850 libretexts.org |

| C-O (Ether, Alcohol) | Stretching | ~1260-1000 libretexts.org |

Quantitative Analysis Methods

Quantitative analysis is essential for determining the precise amount of a substance within a sample. scispace.com For a semi-volatile terpenoid like this compound, the primary methods for quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the sample matrix, the concentration of the analyte, and the required sensitivity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. chromatographyonline.com GC is particularly well-suited for the analysis of flavor and fragrance compounds, including terpenoids. chromatographyonline.com The separation is based on the compound's boiling point and its interaction with the stationary phase within the GC column. nih.gov

For quantitative analysis of this compound, GC is commonly coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

GC-FID: Provides high sensitivity for organic compounds but does not provide structural information. Quantification is based on the peak area relative to that of a known standard.

GC-MS: Offers both quantification and structural identification. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound, which confirms its identity. scispace.com It is a commonly used technique for identifying components in complex volatile mixtures like plant essential oils. chromatographyonline.com

The following table outlines typical parameters for the GC-MS analysis of compounds similar to this compound.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column Type | Non-polar capillary column (e.g., DB-5ms, BPX5, HP-5MS) | scispace.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) | scispace.comchromatographyonline.com |

| Injector Temperature | 220-250 °C | chromatographyonline.com |

| Oven Temperature Program | Initial temp 50-60 °C, ramped to 250-280 °C | scispace.comnih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | chromatographyonline.com |

| MS Ion Source Temp | 200-230 °C | chromatographyonline.com |

| MS Scan Range | m/z 30-600 | chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. pensoft.net It is suitable for compounds that are not easily volatilized or are thermally unstable. While this compound can be analyzed by GC, HPLC offers an alternative, particularly when dealing with complex liquid samples or when derivatization is to be avoided.

A significant challenge for analyzing terpenoids like this compound by HPLC is the lack of a strong chromophore, which makes detection by standard UV-Vis or Diode-Array Detectors (DAD) less sensitive. nih.gov Detection is possible at low wavelengths (200-215 nm), but this range is not very specific and can pick up impurities. nih.gov For more sensitive and universal detection of non-chromophoric compounds, an Evaporative Light-Scattering Detector (ELSD) can be employed. nih.gov

The table below summarizes common HPLC conditions for the analysis of polyhydroxy compounds and terpenoids.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column Type | Reversed-Phase C18 or Amino (e.g., XB-NH2) | pensoft.netnih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water | nih.govnih.gov |

| Flow Rate | 0.2-1.0 mL/min | nih.gov |

| Detector | Diode-Array Detector (DAD), Evaporative Light-Scattering Detector (ELSD) | pensoft.netnih.govnih.gov |

| DAD Wavelength | 200-215 nm (for low-UV absorbing compounds) | nih.gov |

| ELSD Drift Tube Temp | ~60 °C | nih.gov |

Sample Preparation and Extraction Techniques for Complex Matrices

The isolation of this compound from complex matrices such as food, beverages, and plant materials is a crucial step before instrumental analysis. The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for detection. libretexts.orgsigmaaldrich.com

Initial Sample Treatment

The first step typically involves the physical or chemical disruption of the sample matrix to release the target compounds. For solid samples, such as herbs or plant tissues, this often involves drying and grinding the material to a uniform powder to increase the surface area for extraction. nih.gov

Solvent Extraction

Following initial treatment, solvent extraction is commonly used. For plant-based materials, soaking the powdered sample in a solvent like ethanol (B145695) is a standard procedure to extract a wide range of secondary metabolites. nih.gov For liquid samples or different types of consumer products like cosmetics, a series of liquid-liquid extractions (LLE) with solvents of varying polarities (e.g., water, ethyl acetate, n-hexane) can be used to separate compounds based on their solubility. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup and concentration prior to chromatographic analysis. sigmaaldrich.com It is more selective and uses less solvent than traditional liquid-liquid extraction. scharlab.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is selectively retained on the sorbent while other matrix components pass through. libretexts.org

The general steps for SPE are as follows:

Conditioning: The sorbent is rinsed with a solvent to activate it for reproducible interaction. scharlab.com

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. libretexts.org

Washing: A specific solvent is used to rinse the cartridge, removing weakly bound impurities while the analyte of interest remains on the sorbent. libretexts.org

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified and concentrated analyte for analysis. scharlab.com

For very complex samples, such as the Chinese liquor baijiu, tandem SPE columns can be used to achieve simultaneous extraction and fractionation, separating compounds into groups based on polarity to simplify subsequent analysis. mdpi.com

| Technique | Description | Common Application | Reference |

|---|---|---|---|

| Solvent Extraction | Soaking a solid sample (e.g., dried plant powder) in a solvent (e.g., ethanol) to dissolve target compounds. | Herbal and plant materials. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning compounds between two immiscible liquid phases (e.g., aqueous and organic) to separate based on polarity. | Cosmetics, aqueous solutions. | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Isolating analytes by passing a liquid sample through a solid adsorbent that retains the target compound or impurities. | Food, beverages, environmental water, biological fluids. | sigmaaldrich.com |

| Tandem SPE | Using multiple SPE cartridges in series to achieve simultaneous extraction and fractionation of complex mixtures. | Complex aromatic beverages (e.g., baijiu). | mdpi.com |

Ecological and Biological Roles of 6 Hydroxydihydrotheaspirane Non Clinical

Role in Plant Physiology and Metabolism

6-Hydroxydihydrotheaspirane is classified as a secondary metabolite, a category of organic compounds that are not directly involved in the primary processes of plant growth, development, or reproduction. interesjournals.orgwalshmedicalmedia.com Instead, these molecules fulfill specialized ecological functions. nih.gov The biosynthesis of secondary metabolites like this compound occurs through intricate and highly regulated metabolic pathways. encyclopedia.pubnih.gov

Contribution to Plant Defense Mechanisms

While direct studies focusing exclusively on the defensive role of this compound are limited, its chemical classification as a terpenoid-derived compound places it within a major group of secondary metabolites renowned for their role in plant defense. walshmedicalmedia.comslideshare.net Plants produce a vast arsenal (B13267) of secondary metabolites, including terpenes and their derivatives, to protect themselves from a wide range of threats, including herbivores and pathogens. walshmedicalmedia.comnih.gov These defensive compounds can act in several ways, serving as toxins, feeding deterrents, or repellents. interesjournals.orgwalshmedicalmedia.comresearchgate.net

The production of such defensive chemicals is a key component of plant immunity and can be either constitutive (always present) or induced in response to an attack. slideshare.net Herbivore injury or pathogen infection can trigger complex signaling pathways within the plant, often involving phytohormones like jasmonic acid and salicylic (B10762653) acid, leading to the enhanced synthesis and accumulation of secondary metabolites. nih.govnih.gov As a C13-norisoprenoid, this compound is part of a group of volatile compounds whose production can be triggered by such stress signals. mdpi.com For example, elicitors—compounds that induce a defense response—like methyl jasmonate have been shown to increase the concentration of C13-norisoprenoids in grapevines. mdpi.com Therefore, it is plausible that this compound contributes to the chemical defense system of the plants that produce it, deterring enemies and protecting against infection. interesjournals.org

Involvement in Plant-Insect Interactions (e.g., as Kairomone or Semiochemicals)

This compound, as a volatile organic compound, likely plays a significant role in plant-insect interactions by acting as a semiochemical. Semiochemicals are signaling molecules that mediate interactions between organisms. europa.eu These are broadly divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication).

Allelochemicals that benefit the receiving organism are known as kairomones. iaea.orgsemiochemical.com Many volatile compounds emitted by plants function as kairomones, guiding insects to locate host plants for feeding, mating, or laying eggs. semiochemical.comusda.gov The aroma of a plant, a complex blend of many volatiles, is a critical cue for insects. The presence of this compound in floral scents, such as that of roses, suggests it may function as an attractant for pollinators. nih.gov

Conversely, these same chemical signals can be exploited by herbivores to locate their food source. usda.gov While a specific insect that uses this compound as a kairomone has not been definitively identified in the available literature, its chemical nature and presence in aromatic plant tissues strongly support its involvement in the chemical ecology of plant-insect communications. scribd.com These volatile signals can be highly specific and can even be used to attract the natural enemies of herbivores, a form of indirect plant defense. semiochemical.com

Contribution to Complex Biological Mixtures (e.g., Plant Extracts)

This compound is a naturally occurring component of various complex biological mixtures, most notably the essential oils and extracts of several plant species. It contributes to the characteristic aroma profile of these extracts. scribd.com The compound is typically found as a mixture of its cis and trans stereoisomers. thegoodscentscompany.com Its presence has been identified in the extracts of flowers and rhizomes from different plants.

Detailed research and chemical analyses have confirmed the presence of this compound in the following plant sources:

| Plant Species | Common Name | Plant Part | Reference(s) |

| Rosa damascena | Damask Rose | Flower | researchgate.netperflavory.com |

| Iris germanica | Bearded Iris | Rhizome | thegoodscentscompany.comnih.govfarmaciajournal.com |

Future Research Directions and Emerging Areas

Elucidation of Undiscovered Biosynthetic Enzymes

The formation of 6-hydroxydihydrotheaspirane is believed to originate from the oxidative degradation of carotenoids, a process mediated by carotenoid cleavage dioxygenases (CCDs). mdpi.com While the general pathway is understood, the specific enzymes responsible for the full conversion to this compound remain largely uncharacterized. The discovery of novel CCDs with specificities towards different carotenoid substrates is a critical area of future research. mdpi.com Advances in genomics and proteomics of organisms known to produce theaspirane (B1216395) derivatives will be instrumental in identifying and characterizing these elusive enzymes. nih.gov The exploration of microbial genomes, in particular, holds significant promise for uncovering novel biosynthetic gene clusters (BGCs) that may be involved in the production of this and other related compounds. mdpi.comresearchgate.netfrontiersin.org

Advanced Stereochemical Synthesis and Control

The biological activity and sensory characteristics of this compound are intrinsically linked to its stereochemistry. mdpi.com The molecule possesses multiple chiral centers, leading to several possible stereoisomers, each with potentially unique properties. uou.ac.in Future research will undoubtedly focus on the development of more advanced and efficient stereoselective synthetic methods. mdpi.comnih.gov This includes the use of chemoenzymatic approaches, employing enzymes to achieve high enantiomeric and diastereomeric purity. mdpi.comacs.org The ability to selectively synthesize specific stereoisomers is crucial for accurately assessing their individual contributions to flavor and fragrance profiles and for understanding their biological functions. researchgate.netresearchgate.net

Mechanistic Studies of Biotransformation Pathways

Biotransformation, utilizing whole microbial cells or isolated enzymes, offers a green and efficient alternative to chemical synthesis for producing valuable compounds like this compound. researchgate.net Fungi, in particular, have demonstrated the ability to oxidize theaspirane into various hydroxylated derivatives. acs.orgmdpi.com Future research will delve deeper into the mechanistic details of these biotransformation pathways. nih.govmdpi.com This involves identifying the specific enzymes, such as cytochrome P450 monooxygenases, responsible for these conversions and elucidating the reaction mechanisms. nih.govnih.gov A thorough understanding of these pathways will enable the optimization of biotransformation processes for the targeted production of this compound and its derivatives. researchgate.net

Exploration of Novel Natural Sources and Ecological Functions

This compound has been identified as a volatile or semi-volatile compound in a variety of natural sources, including fruits like flat peaches and raspberries, as well as in some alcoholic beverages. nih.govfrontiersin.org However, the full extent of its natural occurrence is likely yet to be discovered. Future research will involve screening a wider range of plants, microorganisms, and even insects for the presence of this compound. Furthermore, the ecological role of this compound is an area that warrants significant investigation. researchgate.netnwcouncil.org For instance, some theaspirane derivatives are known to act as kairomones, influencing the behavior of insects like the banana weevil. researchgate.net Exploring the potential roles of this compound in plant-herbivore interactions, pollination, or as a microbial signaling molecule could reveal fascinating ecological functions. gov.scot

常见问题

Basic Research Questions

Q. What are the established analytical methods for identifying and quantifying 6-Hydroxydihydrotheaspirane in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary techniques. For quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Calibration curves must span the expected concentration range, with validation via spike-and-recovery experiments in representative matrices (e.g., plant extracts or food products). Ensure chromatographic separation parameters (e.g., column type, temperature gradient) are optimized to resolve this compound from structurally similar terpenoids .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow enantioselective synthesis protocols with rigorous control of reaction conditions (e.g., temperature, solvent purity, catalyst loading). Document all steps, including purification methods (e.g., column chromatography, recrystallization). Characterization via NMR (¹H, ¹³C) and optical rotation measurements is critical to confirm stereochemical purity. Reproducibility requires adherence to published synthetic pathways and validation through independent replication by a second researcher .

Q. What are the key challenges in isolating this compound from natural sources?

- Methodological Answer : Low natural abundance and co-elution with other volatile compounds necessitate multi-step isolation. Use preparative HPLC or steam distillation followed by fractionation. Monitor fractions using sensory evaluation (odor profiling) and GC-MS to track target compound retention times. Stability studies are advised, as oxidation during extraction can alter the compound’s structure .

Advanced Research Questions

Q. How can contradictory data on the olfactory thresholds of this compound be resolved?

- Methodological Answer : Discrepancies may arise from differences in panelist sensitivity or matrix effects. Design a standardized sensory analysis protocol:

- Recruit a trained panel (n ≥ 15) using selection criteria for olfactory acuity.

- Use reference standards prepared in odorless solvents (e.g., triethyl citrate).

- Apply statistical methods (e.g., ANOVA with post-hoc Tukey tests) to assess inter-panel variability.

- Report results with confidence intervals and compare against literature using meta-analysis frameworks .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in plant systems?

- Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose tracer studies) with time-course sampling. Analyze metabolites via LC-MS/MS and correlate with transcriptomic data to identify enzyme candidates (e.g., cytochrome P450s). In vitro assays using recombinant enzymes can confirm catalytic activity. Negative controls (e.g., enzyme inhibitors) are essential to validate specificity .

Q. How should researchers address inconsistencies in reported stability profiles of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies across a pH range (2–10) at controlled temperatures (e.g., 25°C, 40°C). Monitor degradation kinetics via UV-Vis spectroscopy or GC-MS. Use Arrhenius equations to predict shelf-life. For conflicting data, re-evaluate experimental parameters (e.g., buffer composition, oxygen exclusion) and employ orthogonal analytical methods to verify degradation products .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For multiplex assays (e.g., cytotoxicity and anti-inflammatory activity), apply correction methods (e.g., Bonferroni) to mitigate Type I errors. Raw data and processing scripts must be archived in supplementary materials .

Q. How can researchers optimize molecular docking studies to predict this compound’s interactions with olfactory receptors?

- Methodological Answer : Use homology modeling to generate receptor structures if crystallographic data are unavailable. Perform flexible docking with software (e.g., AutoDock Vina) and validate poses via molecular dynamics simulations. Compare binding energies (ΔG) across receptor isoforms and correlate with in vitro activation assays. Report RMSD values to quantify pose stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。